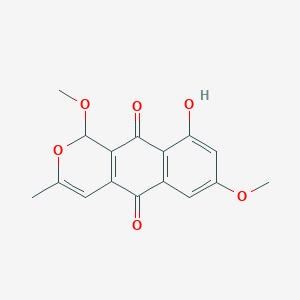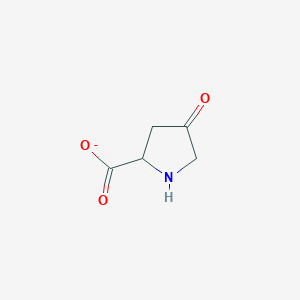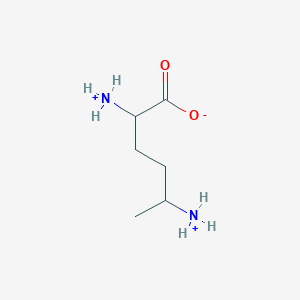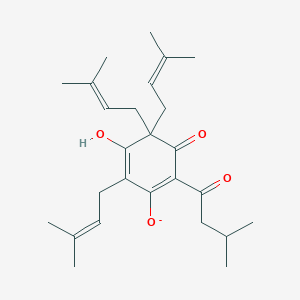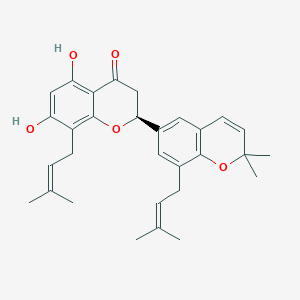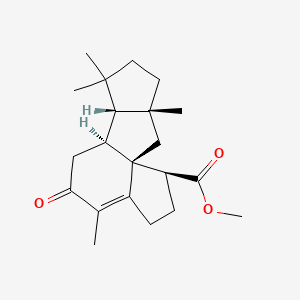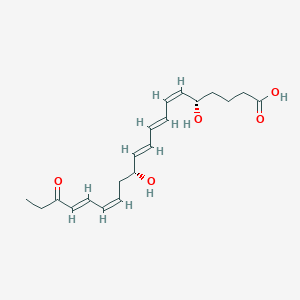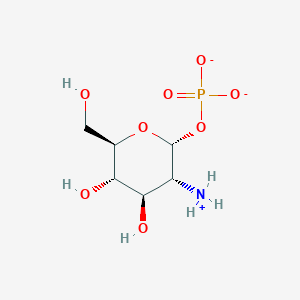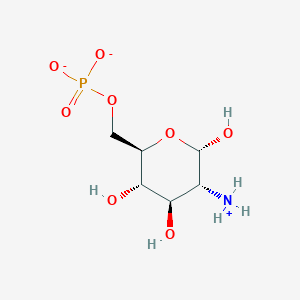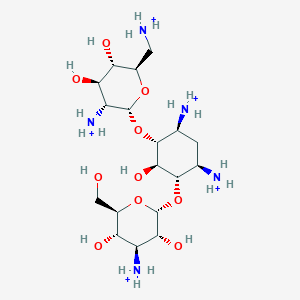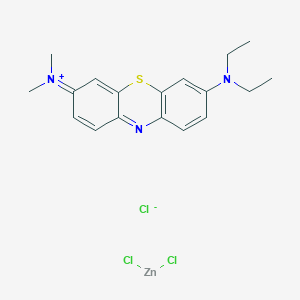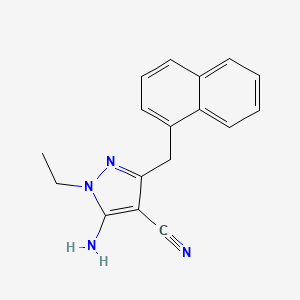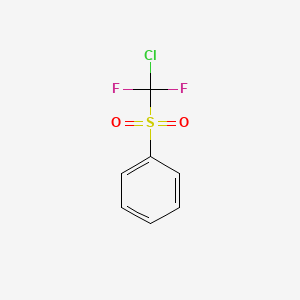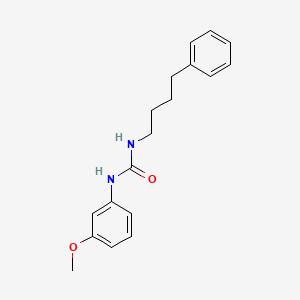
1-(3-Methoxyphenyl)-3-(4-phenylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)-3-(4-phenylbutyl)urea is an organic amino compound and a member of benzenes.
科学的研究の応用
Crystallography and Molecular Structure
- The crystal structure of certain urea derivatives, such as 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, has been explored, revealing specific dihedral angles and intermolecular hydrogen bonding patterns (Hyeong Choi et al., 2011).
Medical and Biological Applications
- Research on similar urea derivatives has shown potential in medical applications. For instance, certain derivatives have been studied for their enzyme inhibition properties and potential anticancer activities (Sana Mustafa et al., 2014).
Material Science and Optical Properties
- Urea derivatives have been synthesized and characterized for their nonlinear optical properties. For example, studies on 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, a related compound, have investigated its potential as an organic nonlinear optical material (Vincent Crasta et al., 2004).
Chemistry and Synthesis
- The synthesis of various urea derivatives, including methods and characterizations, has been a subject of research. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Antonia A Sarantou et al., 2022).
Photodegradation and Environmental Impact
- Investigations into the photodegradation and hydrolysis of substituted urea compounds in water have been conducted, which is significant for understanding the environmental impact of these chemicals (G. Gatidou et al., 2011).
特性
製品名 |
1-(3-Methoxyphenyl)-3-(4-phenylbutyl)urea |
|---|---|
分子式 |
C18H22N2O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-3-(4-phenylbutyl)urea |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-12-7-11-16(14-17)20-18(21)19-13-6-5-10-15-8-3-2-4-9-15/h2-4,7-9,11-12,14H,5-6,10,13H2,1H3,(H2,19,20,21) |
InChIキー |
TYECHBPQPJADGA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)NCCCCC2=CC=CC=C2 |
溶解性 |
12.9 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)
